[(2-Chlorophenyl)methyl]boronic acid
Description
Historical Context and Discovery
The historical development of boronic acid chemistry traces back to the pioneering work of Edward Frankland in 1860, who achieved the first successful synthesis and isolation of a boronic acid compound. Frankland's groundbreaking methodology involved a two-stage process beginning with the reaction of diethylzinc and triethyl borate to produce the highly air-sensitive triethylborane intermediate. This intermediate compound subsequently underwent controlled oxidation in ambient air to yield ethylboronic acid, establishing the fundamental principles that would guide boronic acid synthesis for decades to come. The significance of Frankland's work extended far beyond the immediate achievement, as it demonstrated the feasibility of creating stable organoborane compounds and laid the foundation for the extensive family of boronic acid derivatives that would emerge in subsequent decades.
The evolution from Frankland's simple alkylboronic acids to more complex aromatic derivatives occurred gradually over the following century, with significant advances in synthetic methodology enabling the preparation of increasingly sophisticated structures. The development of chloro-substituted phenylboronic acid derivatives, including [(2-Chlorophenyl)methyl]boronic acid, represents a more recent advancement in this field, benefiting from improved synthetic techniques and a deeper understanding of organoborane chemistry. The introduction of methylene-bridged structures added another layer of complexity to boronic acid architecture, allowing researchers to explore the effects of spatial separation between the boronic acid functionality and aromatic substituents. Modern synthetic approaches have made such compounds readily accessible, contributing to their widespread use in contemporary organic synthesis and materials science applications.
Structural Characterization and Nomenclature
This compound exhibits a distinctive molecular architecture characterized by the presence of a methylene bridge connecting the boronic acid functional group to a chlorine-substituted benzene ring. The systematic International Union of Pure and Applied Chemistry name for this compound is (2-chlorophenyl)methylboronic acid, reflecting the standard nomenclature conventions for organoborane compounds. The structural formula reveals a boron atom bonded to two hydroxyl groups and a carbon atom that serves as the bridge to the aromatic system, with the chlorine substituent occupying the ortho position relative to the methylene attachment point.
The molecular geometry around the boron center follows the typical trigonal planar arrangement characteristic of boronic acids, with the boron atom exhibiting sp² hybridization and possessing a vacant p orbital perpendicular to the plane of the three substituents. This electronic configuration imparts Lewis acid character to the compound, enabling the formation of tetrahedral boronate complexes under appropriate conditions. The InChI designation InChI=1S/C7H8BClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2 provides a unique structural identifier that unambiguously describes the compound's connectivity pattern. The simplified molecular-input line-entry system representation B(CC1=CC=CC=C1Cl)(O)O offers a concise textual description of the molecular structure suitable for database storage and computational applications.
Physical and Chemical Properties
The molecular weight of this compound is precisely 170.40 grams per mole, positioning it within the intermediate molecular weight range for substituted phenylboronic acid derivatives. This molecular weight reflects the contribution of the chlorine substituent (35.45 atomic mass units) and the additional methylene carbon (14.01 atomic mass units) compared to simpler phenylboronic acid structures. The compound's molecular formula C₇H₈BClO₂ indicates the presence of seven carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms, providing a clear elemental composition for analytical verification and computational modeling purposes.
The chemical properties of this compound are fundamentally influenced by the presence of the boronic acid functional group, which exhibits characteristic Lewis acid behavior with a typical pKa value around 9 for the free acid form. However, the compound can form tetrahedral boronate complexes with significantly lower pKa values approaching 7, demonstrating the dramatic effect of coordination on acidity. The methylene bridge introduces conformational flexibility that distinguishes this compound from directly-attached phenylboronic acids, potentially affecting both the steric environment around the boron center and the electronic communication between the aromatic ring and the boronic acid group. The ortho-chlorine substituent provides additional electronic effects through its electron-withdrawing inductive properties, which may influence both the acidity of the boronic acid group and the compound's overall reactivity profile.
Structural Comparison with Related Boronic Acid Derivatives
The structural relationship between this compound and other members of the chlorinated phenylboronic acid family reveals important trends in molecular architecture and properties. 2-Chlorophenylboronic acid, with the molecular formula C₆H₆BClO₂ and molecular weight 156.38 grams per mole, represents the directly-attached analog lacking the methylene bridge. This structural difference of a single CH₂ unit results in a molecular weight increase of 14.02 atomic mass units and introduces significant conformational flexibility that may affect the compound's chemical behavior and synthetic utility. The direct attachment in 2-chlorophenylboronic acid creates a more rigid molecular framework with potentially stronger electronic communication between the chlorine substituent and the boronic acid functionality.
The comparison extends to more complex derivatives such as (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid, which exhibits the molecular formula C₁₃H₁₂BClO₃ and molecular weight 262.50 grams per mole. This compound incorporates both the chloro-substituted benzyl group and an additional phenyl ring connected through an ether linkage, resulting in a significantly larger and more structurally complex molecule. The presence of the ether oxygen introduces additional electronic effects and conformational possibilities that further distinguish this compound from the simpler methylene-bridged structure of this compound. The molecular weight progression from 156.38 through 170.40 to 262.50 grams per mole illustrates the systematic structural elaboration possible within this family of compounds.
The electronic properties of these related compounds vary systematically with structural modification, particularly regarding the transmission of electronic effects from the chlorine substituent to the boronic acid group. In 2-chlorophenylboronic acid, the direct aromatic attachment facilitates π-electron delocalization and maintains strong electronic communication between substituents. The introduction of the methylene bridge in this compound disrupts this direct conjugation while introducing sp³ hybridized carbon centers that alter the overall electronic landscape. The more complex ether-linked derivative further attenuates these electronic interactions through additional insulating groups, creating distinctly different chemical environments around the boronic acid functionality. These structural variations provide valuable insights into structure-property relationships within organoborane chemistry and offer opportunities for fine-tuning molecular properties for specific applications.
Properties
IUPAC Name |
(2-chlorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZJRYKSWVGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350512-46-7 | |
| Record name | [(2-chlorophenyl)methyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 2-chlorobenzyl chloride with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is a common practice to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.
Major Products
Oxidation: Phenols
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Applications in Organic Synthesis
2.1. Suzuki–Miyaura Cross-Coupling Reaction
One of the primary applications of [(2-Chlorophenyl)methyl]boronic acid is in the Suzuki–Miyaura reaction, where it serves as a coupling partner for aryl halides. This reaction facilitates the formation of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Aryl Halide + this compound | Biaryl Compound | Pd catalyst, base (e.g., K2CO3) | High Yield |
Studies have shown that using this compound can enhance the efficiency of these reactions, particularly with sterically hindered substrates .
2.2. Synthesis of Complex Molecules
The compound has been utilized in synthesizing complex molecules, such as pharmaceuticals and natural products. Its ability to undergo functionalization allows for the introduction of various functional groups into target molecules.
Medicinal Chemistry Applications
3.1. Anticancer Activity
Recent research indicates that boronic acids exhibit anticancer properties, particularly through their ability to inhibit proteasomes—an essential component in cancer cell survival. For instance, compounds similar to this compound have been studied for their potential to enhance the efficacy of existing cancer therapies .
3.2. Drug Delivery Systems
Boronic acids can be integrated into drug delivery systems due to their ability to form stable complexes with biomolecules like sugars and nucleotides. This property enables targeted delivery mechanisms that improve therapeutic outcomes while minimizing side effects .
Chemical Sensing Applications
4.1. Sensors for Glucose Monitoring
Boronic acids, including this compound, have been explored as components in glucose sensors due to their selective binding with glucose molecules through boronate ester formation. This application is particularly relevant for developing non-invasive glucose monitoring devices for diabetes management .
Case Studies
5.1. Case Study: Anticancer Activity
A study investigated the effects of boronic acid derivatives on multiple myeloma cells, highlighting that compounds with a similar structure to this compound exhibited significant cytotoxicity against these cancer cells by inhibiting proteasomal activity .
5.2. Case Study: Chemical Sensors
Research demonstrated that integrating this compound into polymer matrices improved the sensitivity and selectivity of glucose sensors, showcasing its potential for real-time monitoring applications .
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)methyl]boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Substituent Position and Reactivity in Catalytic Reactions
The position of substituents on the phenyl ring significantly impacts reactivity. For example:
- 2-Chlorophenylboronic acid showed poor reactivity in Rh-catalyzed carbometalation of dihydropyridines, whereas 2-fluorophenyl and 1-naphthyl boronic acids yielded products in 25–41% efficiency ().
- In quinazoline synthesis, aryl boronic acids with electron-withdrawing groups (e.g., 2-chloro) reacted smoothly, but methyl and styryl boronic acids failed ().
- 2-Chlorophenylboronic acid was successfully used in Suzuki coupling to introduce 1,2-phenylene spacers () and peptide modifications (), highlighting its versatility in bioconjugation.
Table 1: Reactivity of Substituted Boronic Acids in Catalytic Reactions
Physical and Chemical Properties
Substituents influence molecular weight, solubility, and stability:
Biological Activity
[(2-Chlorophenyl)methyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article reviews the compound's biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13BClNO3, with a molecular weight of 289.53 g/mol. Its structure features a boron atom bonded to a phenyl group and a chlorobenzyl moiety, which contributes to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes, particularly serine proteases. The boronic acid functional group allows for reversible covalent bonding with the active site of these enzymes, leading to inhibition and modulation of biochemical pathways involved in disease processes such as cancer and diabetes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It acts as an inhibitor for specific serine proteases, which are crucial in various metabolic processes.
- Anticancer Properties : The compound shows promise in targeting cancer cells through its mechanism of action, leading to apoptosis in malignant cells.
- Antidiabetic Effects : Its ability to modulate enzyme activity may also contribute to potential therapeutic effects in diabetes management.
Data Table: Comparative Biological Activity
Case Studies
- Inhibition of dCTPase : A study identified that boronic acid derivatives can inhibit dCTPase, with an IC50 value of 0.057 μM for one compound. This inhibition led to enhanced cellular efficacy against HL60 leukemia cells .
- Selective Cytotoxicity : Another investigation demonstrated that certain boronic acids exhibit selective cytotoxicity towards cancer cells while sparing normal lymphocytes. This selectivity was highlighted by a compound that induced apoptosis in CLL lymphocytes with an IC50 value of approximately 3 μM .
- Combination Therapies : Research on combination therapies involving this compound derivatives showed improved outcomes in treating resistant cancers when combined with other chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing [(2-Chlorophenyl)methyl]boronic acid while avoiding boroxine formation?
- Methodological Answer : To minimize boroxine formation (dehydration/trimerization), derivatization with diols (e.g., diethanolamine) or sugars is recommended. For example, cyclic boronic esters formed via transesterification with diethanolamine (DEA) improve stability and solubility, as demonstrated in DEA boronic ester preparations . Additionally, synthesis under inert atmospheres and low-temperature conditions can reduce side reactions .
Q. How can researchers purify this compound effectively given its tendency to bind to silica gel?
- Methodological Answer : Avoid silica-based chromatography due to irreversible adsorption. Instead, use recrystallization with non-polar solvents or biphasic extraction. Solid-phase transesterification with phenyl boronic acid has been reported for aromatic boronic esters but requires careful pH control . For large-scale purification, monophasic transesterification with methyl boronic acid followed by evaporation is a viable alternative .
Q. What are the common challenges in analyzing this compound via mass spectrometry, and how can they be mitigated?
- Methodological Answer : Boroxine formation during MALDI-MS analysis can obscure molecular ion peaks. Derivatization with diols (e.g., 2,3-butanedione) stabilizes the boronic acid as a cyclic ester, eliminating dehydration artifacts . For ESI-MS, acidic conditions (e.g., 0.1% formic acid) suppress trimerization and improve ionization efficiency .
Advanced Research Questions
Q. In Rhodium-catalyzed carbometalation reactions, why does this compound exhibit lower reactivity compared to other aryl boronic acids, and how can this be addressed?
- Methodological Answer : Steric hindrance from the 2-chloro substituent and electronic deactivation may reduce coupling efficiency. Evidence from Rhodium-catalyzed reactions with dihydropyridines shows that electron-withdrawing groups (e.g., 2-Cl) lower reactivity . Optimizing ligand systems (e.g., chiral phosphine ligands) or using activating agents (e.g., silver salts) can enhance reaction yields .
| Boronic Acid Substituent | Reaction Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| 2-Fluorophenyl | 41 | 99 |
| 2-Chlorophenyl | <10 | N/A |
| 1-Naphthyl | 25 | 99 |
| Data adapted from Scheme 3 in . |
Q. How does the boronic acid moiety in this compound influence its biological activity as a tubulin polymerization inhibitor?
- Methodological Answer : The boronic acid group acts as a bioisostere for hydroxyl or carboxylic acid groups, enhancing binding to tubulin’s colchicine site. In combretastatin analogs, replacing a hydroxyl group with boronic acid (e.g., compound 13c) improved IC50 values (0.48–2.1 μM in cancer cell lines) and induced apoptosis via tubulin destabilization . The boron atom’s Lewis acidity facilitates interactions with β-tubulin residues, as shown in FACScan and COMPARE analyses .
Q. What strategies can be employed to enhance the stability of this compound during storage and experimental procedures?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Lyophilization in the presence of stabilizing agents (e.g., mannitol) is recommended for long-term stability .
- Experimental Use : Pre-formulate as a DEA ester to prevent boroxine formation during reactions. DEA esters are air-stable and compatible with aqueous/organic biphasic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
